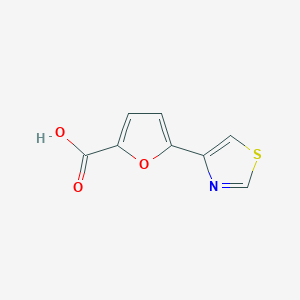
5-(Thiazol-4-yl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a furan ring The thiazole ring contains sulfur and nitrogen atoms, while the furan ring is an oxygen-containing five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-4-yl)furan-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the furan ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thiourea in the presence of a base can yield a thiazole derivative .
Another method involves the Cook-Heilbron synthesis, where thioamides react with α-haloketones under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
5-(Thiazol-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Cycloaddition: Diels-Alder reactions can be performed using dienophiles like maleic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
科学的研究の応用
5-(Thiazol-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.
作用機序
The mechanism of action of 5-(Thiazol-4-yl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity . The furan ring can also contribute to the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to the thiazole ring in 5-(Thiazol-4-yl)furan-2-carboxylic acid.
Furan: A five-membered ring containing oxygen, similar to the furan ring in the compound.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with this compound.
Uniqueness
What sets this compound apart is the combination of both thiazole and furan rings in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these rings .
特性
分子式 |
C8H5NO3S |
|---|---|
分子量 |
195.20 g/mol |
IUPAC名 |
5-(1,3-thiazol-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-2-1-6(12-7)5-3-13-4-9-5/h1-4H,(H,10,11) |
InChIキー |
RKOYJHXYLNGBAB-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)C(=O)O)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



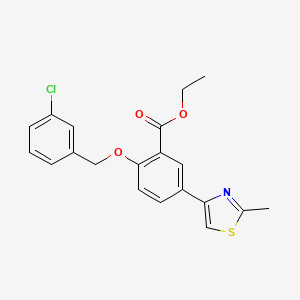
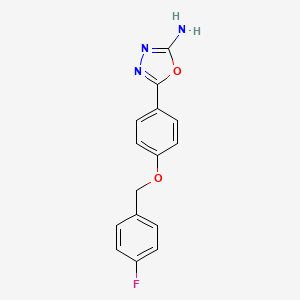

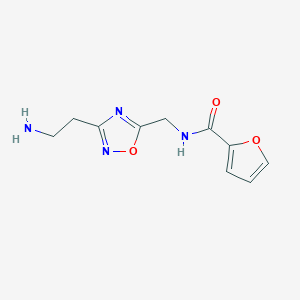
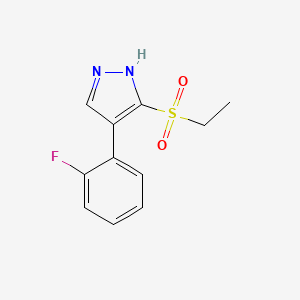
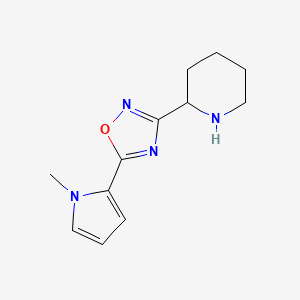
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
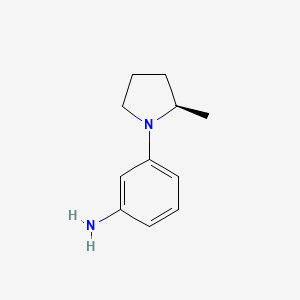
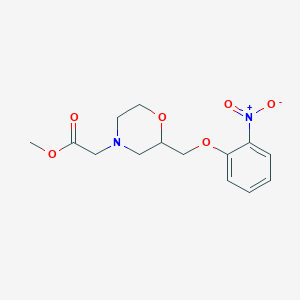
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)
